molecular formula C20H22F3NO3 B14189770 Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) CAS No. 918650-78-9

Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1)

Cat. No.: B14189770
CAS No.: 918650-78-9
M. Wt: 381.4 g/mol
InChI Key: CXPQXCGFJDNHNR-UHFFFAOYSA-N
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Description

Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) is a complex organic compound that combines the properties of trifluoroacetic acid and benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives often involves complex reactions such as free radical cyclization cascades and proton quantum tunneling, which help in constructing polycyclic benzofuran compounds with high yield and fewer side reactions . Specific synthetic routes for Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) would likely involve similar advanced techniques to ensure the stability and purity of the final product.

Industrial Production Methods

Industrial production of such complex compounds typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as microwave-assisted synthesis (MWI) have been employed to produce benzofuran derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) has several scientific research applications:

Mechanism of Action

The mechanism of action of Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects . The trifluoroacetic acid component may enhance the compound’s stability and solubility, facilitating its action in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) is unique due to its combination of trifluoroacetic acid and benzofuran moieties, which confer both stability and diverse biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

918650-78-9

Molecular Formula

C20H22F3NO3

Molecular Weight

381.4 g/mol

IUPAC Name

9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-9-ene;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C18H21NO.C2HF3O2/c1-2-4-16-15(3-1)13-17(20-16)14-5-7-18(8-6-14)9-11-19-12-10-18;3-2(4,5)1(6)7/h1-5,13,19H,6-12H2;(H,6,7)

InChI Key

CXPQXCGFJDNHNR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)CC=C1C3=CC4=CC=CC=C4O3.C(=O)(C(F)(F)F)O

Origin of Product

United States

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